Cinnamtannin D2

Description

This compound has been reported in Cinnamomum sieboldii and Cinnamomum burmanni with data available.

Properties

CAS No. |

97233-47-1 |

|---|---|

Molecular Formula |

C60H48O24 |

Molecular Weight |

1153.0 g/mol |

IUPAC Name |

(1R,5R,6R,7S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C60H48O24/c61-23-13-34(71)42-40(14-23)80-54(20-2-6-26(63)31(68)10-20)51(77)48(42)45-36(73)17-37(74)46-50-47-41(83-60(59(50)79,84-58(45)46)22-4-8-28(65)33(70)12-22)18-38(75)44-49(52(78)55(82-57(44)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-39(76)53(81-56(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,39,48-55,59,61-79H,15H2/t39-,48+,49-,50+,51+,52+,53+,54+,55+,59+,60+/m0/s1 |

InChI Key |

QRQAODSINXAOBF-BITWWPEZSA-N |

Isomeric SMILES |

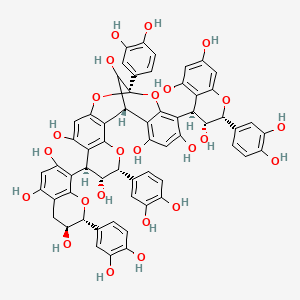

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6C([C@](O5)(OC7=C(C(=CC(=C67)O)O)[C@@H]8[C@H]([C@H](OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cinnamtannin D2: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin D2 is a naturally occurring A-type proanthocyanidin, a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound. The information presented is intended to support research and development efforts in academia and the pharmaceutical industry.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, primarily within the Cinnamomum and Vaccinium genera. The distribution of this compound can vary depending on the plant part, geographical location, and harvesting time.

Primary Natural Sources:

-

Cinnamomum Species:

-

Vaccinium vitis-idaea (Lingonberry):

While this compound has been identified in these sources, detailed quantitative data on its concentration remains limited in the currently available scientific literature. Further research is required to establish the precise yield of this compound from these plant materials.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data for this compound concentration in its natural sources within publicly accessible scientific literature. While studies have reported on the total proanthocyanidin content in Cinnamomum and Vaccinium species, they do not provide a breakdown for this compound specifically. This represents a significant knowledge gap for researchers and professionals interested in the targeted isolation of this compound.

| Natural Source | Plant Part | This compound Concentration | Reference |

| Cinnamomum sieboldii | Bark | Data not available | [1] |

| Cinnamomum burmannii | Bark | Data not available | [1] |

| Vaccinium vitis-idaea | Leaves | Data not available | [2][3] |

Experimental Protocols

Detailed and validated experimental protocols specifically for the extraction, isolation, and quantification of this compound are not extensively documented. However, based on methodologies used for similar A-type proanthocyanidins and general procedures for polyphenol extraction from the identified plant sources, a general workflow can be proposed.

Extraction of Proanthocyanidins from Plant Material

This protocol outlines a general procedure for the extraction of proanthocyanidins from plant sources like Cinnamomum bark or Vaccinium leaves.

Materials:

-

Dried and powdered plant material (bark or leaves)

-

80% Acetone in water (v/v)

-

Methanol

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Maceration: Suspend the powdered plant material in 80% acetone at a sample-to-solvent ratio of 1:10 (w/v).

-

Extraction: Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

-

Filtration and Centrifugation: Filter the mixture through cheesecloth and then centrifuge the filtrate at 4000 rpm for 15 minutes to remove fine particulate matter.

-

Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to remove the acetone.

-

Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude proanthocyanidin-rich powder.

Isolation and Purification by Column Chromatography

Further purification of this compound from the crude extract can be achieved using column chromatography.

Materials:

-

Crude proanthocyanidin extract

-

Sephadex LH-20 resin

-

Methanol

-

Ethanol-water mixtures (e.g., 50% ethanol)

-

Acetone-water mixtures (e.g., 70% acetone)

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a Sephadex LH-20 column and equilibrate it with methanol.

-

Sample Loading: Dissolve the crude extract in a minimal amount of 50% methanol and load it onto the column.

-

Elution:

-

Wash the column with water to remove sugars and other polar compounds.

-

Elute with 50% ethanol to remove monomeric and dimeric flavonoids.

-

Elute with 70% acetone to collect the oligomeric proanthocyanidins, including this compound.[1]

-

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing the compounds of interest.

-

Further Purification: For higher purity, preparative High-Performance Liquid Chromatography (HPLC) with a C18 or a more polar stationary phase like a diol or HILIC column can be employed.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-programmed gradient from a high percentage of A to a high percentage of B. The exact gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm (for proanthocyanidins)

-

Injection Volume: 10 µL

Quantification:

-

A certified reference standard of this compound is required for accurate quantification.

-

Prepare a calibration curve by injecting known concentrations of the standard.

-

Quantify this compound in the extracted samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Biological Activity

The direct effects of this compound on specific signaling pathways have not yet been extensively studied. However, as a member of the proanthocyanidin class, it is likely to share some of the biological activities and mechanisms of action attributed to this group of compounds.

Proanthocyanidins are known to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and cell proliferation. These include:

-

Nrf2/ARE Pathway: Proanthocyanidins can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes.[4]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Proanthocyanidins have been shown to modulate this pathway, which may contribute to their anti-inflammatory and anti-cancer properties.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Proanthocyanidins can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

Further research is needed to elucidate the specific interactions of this compound with these and other signaling pathways to fully understand its therapeutic potential.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the extraction, purification, and quantification of this compound.

Potential Signaling Pathways

Caption: Hypothesized signaling pathways influenced by proanthocyanidins like this compound.

References

The Discovery and History of Cinnamtannin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin D2, a complex proanthocyanidin, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and key biological activities of this compound. It details the initial isolation and structural elucidation, along with experimental protocols for assessing its antioxidant and antihyperglycemic effects. Signaling pathways associated with related compounds are also presented to offer insights into its potential mechanisms of action. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a tetrameric A-type proanthocyanidin, a class of polyphenolic compounds found in various plants.[1] Proanthocyanidins are known for their diverse biological activities, and this compound, with its complex chemical structure, represents a molecule of significant interest for further investigation. This guide aims to provide a detailed account of the scientific journey of this compound, from its initial discovery to the current understanding of its potential therapeutic applications.

Discovery and History

This compound was first isolated and characterized in 1988 by a team of researchers led by S. Morimoto from the leaves of Vaccinium vitis-idaea L., commonly known as lingonberry.[2] The structure of this novel proanthocyanidin, which features a doubly linked unit, was elucidated through a combination of spectral and chemical methods.[2] Subsequent research has also identified this compound in various species of the Cinnamomum genus, including Cinnamomum sieboldii and Cinnamomum burmannii.[1]

The initial discovery was part of a broader investigation into the tannins and related compounds in medicinal plants, a field of study that has yielded numerous bioactive molecules. The unique structural features of this compound, particularly its A-type linkages, have made it a subject of interest for chemists and pharmacologists alike.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C60H48O24 | [1] |

| Molecular Weight | 1153.01 g/mol | [2] |

| CAS Number | 97233-47-1 | [1] |

| Class | Proanthocyanidin | [1] |

Biological Activities and Potential Therapeutic Applications

While research specifically on this compound is still emerging, the biological activities of cinnamon extracts and related proanthocyanidins, such as Cinnamtannin B1 and D1, provide strong indications of its potential therapeutic applications. The primary areas of interest are its antioxidant and antihyperglycemic effects.

Antioxidant Activity

Proanthocyanidins are well-documented as potent antioxidants. The antioxidant capacity of cinnamon extracts, which contain this compound, has been demonstrated in various studies.[3] This activity is largely attributed to the ability of the phenolic hydroxyl groups in their structures to donate hydrogen atoms and scavenge free radicals.

Antihyperglycemic Activity

Several studies have highlighted the potential of cinnamon and its constituents in managing blood glucose levels. One of the proposed mechanisms is the inhibition of the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.[4] By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be reduced, thereby mitigating postprandial hyperglycemia. While direct studies on this compound's α-glucosidase inhibitory activity are limited, related compounds from cinnamon have shown significant inhibitory effects.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Structural Elucidation of this compound

The following is a generalized workflow for the isolation and structural elucidation of this compound, based on the initial discovery by Morimoto et al. (1988).[2]

Workflow for the isolation and structural elucidation of this compound.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves of Vaccinium vitis-idaea) is extracted with an aqueous solvent mixture, such as acetone-water. The resulting extract is then concentrated under reduced pressure to remove the organic solvent.

-

Purification: The concentrated extract is subjected to a series of purification steps. This typically involves liquid-liquid partitioning (e.g., with ethyl acetate) to separate compounds based on their polarity. The resulting fraction is then further purified using column chromatography, often with Sephadex LH-20, which separates molecules based on size. Final purification is typically achieved using high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The purified compound is then subjected to structural analysis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are used to determine the connectivity of atoms and the overall molecular structure. Chemical degradation studies may also be employed to confirm the nature of the constituent units and their linkages.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a common method for assessing the antioxidant activity of a compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6][7]

Workflow for the DPPH radical scavenging assay.

Methodology:

-

Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent.

-

Reaction: Mix the this compound solution with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

α-Glucosidase Inhibition Assay (Antihyperglycemic Activity)

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on α-glucosidase activity.[8][9]

Workflow for the α-glucosidase inhibition assay.

Methodology:

-

Preparation: Prepare solutions of this compound, α-glucosidase, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Pre-incubation: Pre-incubate the this compound solution with the α-glucosidase solution for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Add the pNPG solution to the mixture to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding a solution such as sodium carbonate.

-

Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Calculation: The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, representing the concentration of this compound that inhibits 50% of the α-glucosidase activity, is determined from a dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, research on related proanthocyanidins provides valuable insights. For instance, Cinnamtannin A2 has been shown to improve hyperglycemia by activating the insulin-signaling pathway.[10]

The proposed mechanism involves the activation of the insulin receptor and its substrate, leading to a cascade of downstream signaling events that ultimately enhance glucose uptake and utilization.

Potential signaling pathway for Cinnamtannin A2-mediated glucose uptake.

It is plausible that this compound may exert its potential antihyperglycemic effects through similar or related signaling pathways. Further research is warranted to elucidate the precise molecular mechanisms of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of cinnamon extracts and related compounds. It is important to note that specific data for purified this compound is limited, and these values serve as a reference point for its potential potency.

| Compound/Extract | Assay | IC50 Value | Source |

| Cinnamon Bark Extract (Methanol) | Yeast α-glucosidase inhibition | 5.83 µg/mL | [4] |

| Cinnamon Bark Extract (Methanol) | Rat-intestinal α-glucosidase inhibition | 670 µg/mL | [4] |

| Cyanidin (from Cinnamomum camphora) | α-glucosidase inhibition | 5.293 x 10^-3 mM | [5] |

| Cinnamon Bark Essential Oil | DPPH radical scavenging | 11.793 ppm | [3] |

Conclusion and Future Directions

This compound, since its discovery in 1988, has remained a molecule of interest due to its complex structure and the known biological activities of related proanthocyanidins. While its antioxidant and antihyperglycemic potential is strongly suggested by studies on cinnamon extracts, there is a clear need for further research focused specifically on the purified compound.

Future investigations should aim to:

-

Conduct comprehensive in vitro and in vivo studies to definitively determine the antioxidant and antihyperglycemic activities of purified this compound and establish its IC50 values.

-

Elucidate the specific signaling pathways through which this compound exerts its biological effects.

-

Explore other potential therapeutic applications, such as anti-inflammatory and anticancer activities, based on the known properties of proanthocyanidins.

-

Investigate the bioavailability and pharmacokinetic profile of this compound to assess its potential as a therapeutic agent.

A deeper understanding of the chemistry and biology of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel drugs and nutraceuticals.

References

- 1. This compound | C60H48O24 | CID 46173959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scitepress.org [scitepress.org]

- 4. Cinnamon extract inhibits α-glucosidase activity and dampens postprandial glucose excursion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Glucosidase inhibitory effect of anthocyanins from Cinnamomum camphora fruit: Inhibition kinetics and mechanistic insights through in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Antioxidant Potential of Commercial Cinnamon Samples and Its Vasculature Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

- 9. Cinnamon extract inhibits α-glucosidase activity and dampens postprandial glucose excursion in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinnamtannin A2, a tetrameric procyanidin, increases GLP-1 and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamtannin D2: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry for Researchers

For Immediate Release

This technical guide provides a detailed overview of Cinnamtannin D2, a complex A-type proanthocyanidin. The document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It covers the core chemical structure, stereochemistry, and potential biological activities of this compound, supported by available scientific data.

Chemical Structure and Properties

This compound is a tetrameric A-type proanthocyanidin, a class of polyphenolic compounds found in various plants. Its complex structure is composed of four flavan-3-ol units. The IUPAC name for this compound is (1R,5R,6R,7S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol[1].

The stereochemistry of this compound is intricate, with multiple chiral centers that define its three-dimensional conformation and, consequently, its biological activity. The connectivity of the flavan-3-ol units includes both B-type (C4-C8) and A-type (C2-O-C7 and C4-C8) linkages, which is characteristic of A-type proanthocyanidins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C60H48O24 | [1] |

| Molecular Weight | 1153.0 g/mol | [1] |

| CAS Number | 97233-47-1 | [1] |

| IUPAC Name | (1R,5R,6R,7S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | [1] |

| InChI Key | QRQAODSINXAOBF-BITWWPEZSA-N | |

| Canonical SMILES | C1--INVALID-LINK--(OC7=C(C(=CC(=C67)O)O)[C@@H]8--INVALID-LINK--O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O">C@HO |

Natural Occurrence

This compound has been identified as a natural constituent of several plant species. It is notably found in lingonberry (Vaccinium vitis-idaea) and in the bark of certain cinnamon species (Cinnamomum genus)[2][3]. The presence and concentration of this compound can vary depending on the plant species, geographical location, and extraction methods employed.

Biosynthesis

This compound, as a proanthocyanidin, is synthesized in plants via the flavonoid pathway. This intricate pathway involves a series of enzymatic reactions that produce the flavan-3-ol monomeric units, which then undergo polymerization and oxidative coupling to form the final tetrameric structure.

References

The Biosynthesis of Cinnamtannin D2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Cinnamtannin D2, a complex A/B-type proanthocyanidin tetramer found in plants of the Cinnamomum genus. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, characterization, and potential applications of this intricate natural product.

Introduction to this compound

This compound is a tetrameric proanthocyanidin with a unique structure, consisting of three epicatechin units and one catechin unit. Its full structural designation is Epicatechin-(4β→8)-epicatechin-(2β→O→7, 4β→8)-epicatechin-(4β→8)-catechin[1]. This structure is characterized by the presence of both B-type (C4-C8) and A-type (C2-O-C7 and C4-C8) interflavan linkages, which contribute to its complex three-dimensional conformation and potential biological activities. Proanthocyanidins, also known as condensed tannins, are a diverse group of polyphenolic compounds synthesized by plants as a defense mechanism and are known for their antioxidant and other health-promoting properties.

The Biosynthetic Pathway of Proanthocyanidins

The biosynthesis of this compound is a branch of the well-established flavonoid pathway, which begins with the amino acid phenylalanine. This pathway involves a series of enzymatic reactions to produce the flavan-3-ol monomers, (+)-catechin and (-)-epicatechin, which serve as the building blocks for proanthocyanidin polymers.

Formation of Flavan-3-ol Monomers

The initial steps of the flavonoid pathway leading to the synthesis of flavan-3-ol monomers are well-characterized. Key enzymes in this process include:

-

Chalcone Synthase (CHS)

-

Chalcone Isomerase (CHI)

-

Flavanone 3-Hydroxylase (F3H)

-

Dihydroflavonol 4-Reductase (DFR)

-

Anthocyanidin Synthase (ANS)

-

Leucoanthocyanidin Reductase (LAR) : Catalyzes the formation of 2,3-trans-flavan-3-ols like (+)-catechin from leucocyanidin.

-

Anthocyanidin Reductase (ANR) : Catalyzes the formation of 2,3-cis-flavan-3-ols like (-)-epicatechin from cyanidin.

The relative activities of LAR and ANR are crucial in determining the ratio of catechin and epicatechin available for polymerization.

Hypothetical Polymerization Pathway of this compound

The precise enzymatic machinery and the sequence of events leading to the specific structure of this compound have not yet been fully elucidated. However, based on the known principles of proanthocyanidin biosynthesis and the structure of this compound, a hypothetical pathway can be proposed. This process likely involves a combination of enzymatic and potentially non-enzymatic steps.

The formation of the B-type linkages is thought to occur through the condensation of a flavan-3-ol extender unit (derived from leucocyanidin or cyanidin) with a starter unit (a flavan-3-ol monomer or a growing polymer chain). The formation of the A-type linkage is believed to be a subsequent event, likely an oxidative cyclization of a B-type linked precursor. Enzymes such as laccases and polyphenol oxidases (PPOs) have been implicated in the formation of A-type linkages.

The following diagram illustrates a plausible sequence for the assembly of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics and in vivo concentrations of intermediates directly leading to this compound. However, studies on related proanthocyanidins in Cinnamomum species provide some context. The tables below summarize representative quantitative data for total proanthocyanidin content in different Cinnamomum species.

| Plant Material | Extraction Method | Proanthocyanidin Content (mg/g dry weight) | Reference |

| Cinnamomum burmannii Fruits (pulp) | Not specified | 12.7 | [2] |

| Cinnamomum burmannii Fruits (stone) | Not specified | 34.7 | [2] |

| Cinnamomum longepaniculatum Leaves | Ultrasound-assisted | 7.88 ± 0.21 | [3] |

| Cinnamomum camphora Leaves | Microwave-assisted | 81.56 ± 2.03 | [4] |

| Compound | Plant Source | Concentration (µg/g of dry extract) | Reference |

| Catechin | Cinnamomum burmannii | 51 | [5] |

| Epicatechin | Cinnamomum burmannii | 53 | [5] |

| Procyanidin B2 | Cinnamomum burmannii | 1396 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Purification of Proanthocyanidins from Cinnamomum Bark

This protocol is adapted from methods described for the purification of proanthocyanidin tetramers from Cinnamomum verum[6].

Objective: To extract and purify this compound and other proanthocyanidins from Cinnamomum bark.

Materials:

-

Dried Cinnamomum bark, ground to a fine powder

-

Acetone, HPLC grade

-

Ethanol, HPLC grade

-

Water, deionized

-

Sephadex LH-20 resin

-

Centrifugal Partition Chromatography (CPC) system

-

Semi-preparative HPLC system with a C18 column

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Macerate the ground bark powder with 80% aqueous acetone (1:10 w/v) at room temperature for 24 hours with constant stirring.

-

Filter the mixture and repeat the extraction on the residue two more times.

-

Combine the filtrates and remove the acetone using a rotary evaporator under reduced pressure.

-

Freeze-dry the resulting aqueous extract to obtain the crude proanthocyanidin extract.

-

-

Fractionation by Centrifugal Partition Chromatography (CPC):

-

Dissolve the crude extract in the lower phase of a suitable biphasic solvent system (e.g., ethyl acetate-ethanol-water).

-

Perform CPC separation to obtain fractions enriched in proanthocyanidins.

-

Monitor the fractions by TLC or analytical HPLC.

-

-

Size-Exclusion Chromatography:

-

Pack a column with Sephadex LH-20 resin and equilibrate with ethanol.

-

Apply the proanthocyanidin-rich fractions from CPC to the column.

-

Elute with ethanol, collecting fractions. This step separates compounds based on their degree of polymerization.

-

-

Semi-preparative HPLC Purification:

-

Further purify the fractions containing tetrameric proanthocyanidins using a semi-preparative HPLC system with a C18 column.

-

Use a gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), as the mobile phase.

-

Collect the peaks corresponding to this compound based on retention time and subsequent analysis.

-

-

Structural Elucidation:

-

Confirm the identity and purity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The following diagram outlines the experimental workflow for the purification of this compound.

Assay for Polyphenol Oxidase (PPO) and Laccase Activity

This protocol provides a general method to assay for PPO and laccase activity, enzymes potentially involved in the formation of A-type linkages.

Objective: To determine the activity of PPO and laccase in plant extracts.

Principle: These enzymes catalyze the oxidation of phenolic substrates, leading to the formation of colored products that can be measured spectrophotometrically.

Materials:

-

Plant tissue (e.g., young leaves or bark of Cinnamomum)

-

Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.5, containing polyvinylpyrrolidone (PVP) to bind endogenous phenolics)

-

Substrate solution (e.g., 10 mM L-DOPA or 10 mM catechol for PPO; 1 mM ABTS for laccase)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

Use the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

In a cuvette, mix the reaction buffer (e.g., 0.1 M phosphate buffer, pH 6.5) and the substrate solution.

-

Initiate the reaction by adding a small volume of the crude enzyme extract.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 475 nm for L-DOPA oxidation, 420 nm for ABTS oxidation) over time.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute.

-

Use the molar extinction coefficient of the product to express the enzyme activity in units per milligram of protein. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Future Directions

The complete elucidation of the this compound biosynthetic pathway requires further research. Key areas for future investigation include:

-

Identification and characterization of the specific polymerizing enzymes: This will likely involve a combination of proteomics to identify candidate enzymes from Cinnamomum tissues actively synthesizing proanthocyanidins, followed by heterologous expression and in vitro characterization of these enzymes.

-

In vitro reconstitution of the pathway: The stepwise synthesis of this compound using purified recombinant enzymes and substrates would provide definitive proof of the pathway.

-

Metabolic engineering: Understanding the pathway will enable the targeted genetic modification of plants to enhance the production of this compound or other desired proanthocyanidins for pharmaceutical or nutraceutical applications.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound and other complex proanthocyanidins. The provided information on the proposed biosynthetic pathway, quantitative data, and experimental protocols will facilitate further investigation into this fascinating class of natural products.

References

- 1. This compound | C60H48O24 | CID 46173959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications and phytochemical profile of Cinnamomum burmannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient approach for the extraction of proanthocyanidins from Cinnamomum longepaniculatum leaves using ultrasonic irradiation and an evaluation of their inhibition activity on digestive enzymes and antioxidant activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phytochemical composition and antioxidant activity of Cinnamomum burmannii Blume extracts and their potential application in white chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proanthocyanidin Tetramers and Pentamers from Cinnamomum verum Bark and Their Dentin Biomodification Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamtannin D2: A Comprehensive Physicochemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin D2 is a complex proanthocyanidin, a class of polyphenolic compounds found in various plants, including species of Cinnamomum and Vaccinium vitis-idaea (lingonberry).[1][2] As a member of the tannin family, it possesses a intricate molecular architecture that contributes to its significant biological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside relevant experimental methodologies and a discussion of its potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized by a high molecular weight and a complex polyphenolic structure. These features dictate its solubility, reactivity, and interaction with biological systems. The key physicochemical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 97233-47-1 | [3] |

| Appearance | Powder | [3] |

| Molecular Formula | C60H48O24 | [1][3][4] |

| IUPAC Name | (1R,5R,6R,7S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-8-yl]-4,12,14-trioxapentacyclo[11.7.1.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-2,8,10,15,17,19-hexaene-6,9,17,19,21-pentol | [1][4] |

| SMILES | C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | [3] |

| InChI Key | QRQAODSINXAOBF-BITWWPEZSA-N | [1][3] |

Table 2: Computed Physicochemical Data for this compound

| Property | Value | Source |

| Average Molecular Weight | 1153.01 g/mol | [1] |

| Monoisotopic Molecular Weight | 1152.253552464 Da | [1][4] |

| Water Solubility | 0.41 g/L | [1] |

| logP | 4.18 (ALOGPS), 6.23 (ChemAxon) | [1] |

| pKa (Strongest Acidic) | 8.6 | [1] |

| pKa (Strongest Basic) | -5.2 | [1] |

| Polar Surface Area | 430.52 Ų | [1] |

| Rotatable Bond Count | 6 | [1] |

| Hydrogen Bond Donor Count | 19 | [1] |

| Hydrogen Bond Acceptor Count | 24 | [1] |

Solubility Profile

This compound is reported to be soluble in a range of organic solvents, including:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone[3]

Experimental Protocols

General Protocol for Isolation and Purification of Proanthocyanidins

While a specific, detailed protocol for the isolation of this compound was not found in the initial search, a general methodology for the extraction and fractionation of proanthocyanidins from plant material, such as cinnamon bark, can be outlined. This protocol is based on common techniques used for separating polyphenolic compounds.

1. Extraction:

- Air-dried and powdered plant material (e.g., twigs of Cinnamomum osmophloeum) is extracted with an organic solvent, typically an aqueous solution of acetone or methanol, at room temperature.

- The crude extract is filtered and concentrated under reduced pressure to remove the organic solvent.

- The resulting aqueous suspension is then partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

2. Chromatographic Fractionation:

- The n-butanol soluble fraction, which is typically rich in proanthocyanidins, is subjected to column chromatography.[5]

- Sephadex LH-20 gel chromatography is a common method for the separation of proanthocyanidins.[5]

- The column is eluted with a gradient of solvents, for example, a mixture of methanol and water, to yield several subfractions.

3. Further Purification and Identification:

- The fractions containing the target compounds are further purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

- The structure and purity of the isolated compounds are confirmed by spectroscopic methods, including:

- Mass Spectrometry (MS): To determine the molecular weight.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[3]

PlantMaterial [label="Powdered Plant Material"];

Extraction [label="Extraction\n(e.g., Aqueous Acetone)"];

Filtration [label="Filtration & Concentration"];

Partitioning [label="Solvent-Solvent Partitioning\n(n-Hexane, Ethyl Acetate, n-Butanol)"];

nButanol [label="n-Butanol Fraction"];

Sephadex [label="Sephadex LH-20 Chromatography"];

Fractions [label="Collection of Fractions"];

RPHPLC [label="RP-HPLC Purification"];

PureCompound [label="Isolated this compound"];

Analysis [label="Structural Analysis\n(MS, NMR)"];

PlantMaterial -> Extraction;

Extraction -> Filtration;

Filtration -> Partitioning;

Partitioning -> nButanol;

nButanol -> Sephadex;

Sephadex -> Fractions;

Fractions -> RPHPLC;

RPHPLC -> PureCompound;

PureCompound -> Analysis;

}

Caption: General workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

Proanthocyanidins, including those found in cinnamon, are known to possess a range of biological activities, such as antioxidant and antihyperglycemic effects.[5] Cinnamtannin B-1, a related compound, has been shown to modulate processes like cytosolic free Ca²⁺ concentration, reactive oxygen species (ROS) generation, and platelet aggregation.[6] While specific signaling pathways for this compound are not extensively detailed in the available literature, a generalized pathway for antioxidant activity is presented below.

Potential Antioxidant Signaling Pathway

As an antioxidant, this compound may exert its effects by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. This can involve the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in the cellular response to oxidative stress.

References

- 1. Showing Compound this compound (FDB016796) - FooDB [foodb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:97233-47-1 | Procyanidins | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | C60H48O24 | CID 46173959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural characterization and bioactivity of proanthocyanidins from indigenous cinnamon (Cinnamomum osmophloeum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cinnamtannin B-1 as an antioxidant and platelet aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin D2 is an A-type proanthocyanidin, a class of polyphenolic compounds found in various plants, including species of Cinnamomum and the lingonberry (Vaccinium vitis-idaea)[1][2][3]. Proanthocyanidins are known for their diverse biological activities, and A-type proanthocyanidins, characterized by an additional ether linkage, are of particular interest for their potential therapeutic applications[4][5]. This technical guide provides a comprehensive review of the available scientific literature on this compound and structurally related A-type proanthocyanidins, with a focus on their antioxidant and anti-inflammatory properties. Due to the limited specific data on this compound, this review includes data from closely related and well-studied analogs to provide a broader understanding of its potential bioactivities.

Chemical Structure

This compound is a tetrameric A-type proanthocyanidin. Its complex structure is composed of four flavan-3-ol units, which include epicatechin and catechin moieties[2][3]. The defining feature of A-type proanthocyanidins is the presence of a C-O-C interflavan bond in addition to the C-C bond, which imparts greater structural rigidity compared to the more common B-type proanthocyanidins[5].

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound are not extensively reported in publicly available literature, studies on related A-type proanthocyanidins and extracts rich in these compounds provide strong indications of their potential. The primary activities reported are antioxidant and anti-inflammatory effects.

Antioxidant Activity

A-type proanthocyanidins are potent antioxidants. Their mechanism of action involves scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress. The antioxidant capacity of various A-type proanthocyanidins and related extracts has been quantified using several standard assays.

Table 1: Antioxidant Activity of A-type Proanthocyanidins and Related Extracts

| Compound/Extract | Assay | IC50 / Activity | Source Organism | Reference |

| Cinnamtannin B1 | Anti-lipid peroxidation | Strongest among 6 tannins tested | Vaccinium vitis-idaea | [6] |

| Proanthocyanidin A-1 | Superoxide scavenging | Strongest among 6 tannins tested | Vaccinium vitis-idaea | [6] |

| Cinnamon Bark Extract (Methanol) | DPPH radical scavenging | IC50: 0.072 - 0.208 mg/mL | Cinnamomum cassia | [5] |

| Cinnamon Bark Extract (Ethanol) | ABTS radical scavenging | 133.04 - 335.78 mmol Trolox/g | Cinnamomum cassia | [5] |

| Lingonberry Extract (XAD-7) | Cellular ROS reduction | Protective effect in HepG2 cells | Vaccinium vitis-idaea | [7][8] |

Anti-inflammatory Activity

The anti-inflammatory effects of A-type proanthocyanidins are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB, MAPK, and AP-1 pathways[9][10][11]. By inhibiting these pathways, they can reduce the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2)[12][13][14].

Table 2: Anti-inflammatory Activity of A-type Proanthocyanidins and Related Compounds

| Compound/Extract | Assay | IC50 / Effect | Cell Line/Model | Reference |

| Cinnamic Aldehyde | NO, TNF-α, PGE2 production | Concentration-dependent inhibition | RAW264.7 macrophages | [13] |

| Cinnamic Aldehyde | iNOS, COX-2 protein expression | Inhibition at 50 μM | RAW264.7 macrophages | [13][14] |

| Proanthocyanidin-rich Red Rice Extract | NF-κB and AP-1 activation | Inhibition | RAW264.7 macrophages | [9] |

| Proanthocyanidins from Blueberry | NF-κB/NLRP3 pathway | Inhibition | RAW264.7 macrophages & mice | [10][15] |

| Proanthocyanidin-rich Cranberry Extract | NF-κB p65 phosphorylation | Inhibition | RAW 264.7 & mouse macrophages | [11] |

α-Glucosidase Inhibitory Activity

Extracts from Cinnamomum species have demonstrated the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential role for its constituents, including this compound, in the management of postprandial hyperglycemia[6][10][16].

Table 3: α-Glucosidase Inhibitory Activity of Cinnamon Extracts

| Extract | Enzyme Source | IC50 Value | Reference |

| Cinnamon Bark (Methanol Extract) | Yeast α-glucosidase | 5.83 µg/mL | [10][16] |

| Cinnamon Bark (Methanol Extract) | Mammalian α-glucosidase | 670 µg/mL | [10][16] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key assays used to evaluate the biological activities of this compound and related compounds, based on published literature.

Isolation and Purification of Cinnamtannins from Vaccinium vitis-idaea

This protocol is adapted from studies on the isolation of phenolic compounds from lingonberry[7][8].

-

Extraction: Dried and powdered plant material (e.g., leaves or berries) is extracted with methanol or ethanol using an ultrasonicator.

-

Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to remove non-phenolic compounds. The phenolic fraction is eluted with methanol.

-

Column Chromatography: The phenolic fraction is further purified by column chromatography on Sephadex LH-20, eluting with a gradient of ethanol-water.

-

Preparative HPLC: Fractions containing compounds of interest are subjected to preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate individual cinnamtannins.

-

Structure Elucidation: The structure of the isolated compounds is confirmed using spectroscopic methods such as LC-MS/MS and NMR.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is based on methodologies used for cinnamon extracts[5][7].

-

A solution of DPPH in methanol (e.g., 0.2 mM) is prepared.

-

Various concentrations of the test compound (dissolved in a suitable solvent) are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This protocol is based on methodologies used for cinnamon extracts[5][15].

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark for 12-16 hours.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Various concentrations of the test compound are mixed with the diluted ABTS•+ solution.

-

After a defined incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol is based on studies investigating the anti-inflammatory effects of cinnamon constituents[13].

-

RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cell viability is assessed using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

The IC50 value for NO production inhibition is calculated.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol is a common method to assess the effect of compounds on protein expression[13][14].

-

RAW 264.7 cells are treated with the test compound and/or LPS as described in the NO production assay.

-

After treatment, cells are lysed to extract total proteins.

-

Protein concentration is determined using a suitable method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

The membrane is then incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of A-type proanthocyanidins are largely mediated through the modulation of intracellular signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response[9][10][11].

Inhibition of the NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. A-type proanthocyanidins have been shown to inhibit this pathway at several points.

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activities of natural products like this compound typically follows a structured workflow.

Caption: General workflow for the isolation and bioactivity screening of this compound.

Conclusion and Future Directions

This compound, as an A-type proanthocyanidin, holds significant promise as a bioactive compound. Based on the evidence from related compounds and extracts, it is likely to possess potent antioxidant and anti-inflammatory properties. The inhibitory effects on key inflammatory signaling pathways, such as NF-κB, suggest a strong potential for its development as a therapeutic agent for inflammatory conditions.

However, there is a clear need for further research focused specifically on purified this compound. Future studies should aim to:

-

Isolate this compound in sufficient quantities for comprehensive biological evaluation.

-

Determine the specific IC50 values of this compound in a range of antioxidant and anti-inflammatory assays.

-

Elucidate the precise molecular mechanisms by which this compound modulates signaling pathways.

-

Conduct in vivo studies to evaluate the efficacy and safety of this compound in animal models of disease.

Such research will be invaluable for fully understanding the therapeutic potential of this compound and paving the way for its potential application in drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C60H48O24 | CID 46173959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant activity of tannin components from Vaccinium vitis-idaea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bioactive Phenolic Compounds from Lingonberry (Vaccinium vitis-idaea L.): Extraction, Chemical Characterization, Fractionation and Cellular Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of proanthocyanidin-rich red rice extract via suppression of MAPK, AP-1 and NF-κB pathways in Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effect of proanthocyanidins from blueberry through NF-κβ/NLRP3 signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Cinnamtannin D2: A Technical Guide for Researchers

Introduction

Cinnamtannin D2 is a naturally occurring A-type proanthocyanidin tetramer found in various species of the genus Cinnamomum[1]. As a member of the proanthocyanidin family, which is known for a wide range of biological activities, this compound holds significant promise for applications in drug discovery and development[2][3][4][5][6][7]. This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing upon evidence from closely related cinnamtannins and other A-type proanthocyanidins. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this complex natural product. While direct experimental data on this compound is limited, this guide consolidates available information on analogous compounds to project its likely bioactivities and mechanisms of action.

Potential Biological Activities

Based on the activities of structurally similar A-type proanthocyanidins, this compound is anticipated to exhibit a range of biological effects, including antioxidant, anti-inflammatory, anti-diabetic, anticancer, and neuroprotective properties.

Antioxidant Activity

Proanthocyanidins are renowned for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals[8]. The polyhydroxy phenolic structure of these compounds allows for the donation of hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS)[5].

Quantitative Data for Related Cinnamtannins:

| Compound/Extract | Assay | IC50 Value | Reference |

| Cinnamon Bark Extract | DPPH Radical Scavenging | 78.87 µg/mL | |

| Cinnamic Acid Derivatives | DPPH Radical Scavenging | Varies | [9] |

| Cinnamon Bark Oil | DPPH Radical Scavenging | <50 ppm (classified as very strong) |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of a compound like this compound.

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of this compound in methanol.

-

Ascorbic acid or Trolox can be used as a positive control and prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each this compound dilution.

-

Add the DPPH working solution to each well.

-

Include a blank (methanol only) and a control (DPPH solution with methanol instead of the sample).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound[10][11][12][13][14].

-

Experimental Workflow for Bioactivity Screening

Caption: A generalized workflow for the extraction, screening, and mechanistic evaluation of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Proanthocyanidins have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways[15][16].

Potential Mechanism of Action: Based on studies of related compounds, this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins[17][18][19]. This is likely achieved through the inhibition of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway[17][18].

Quantitative Data for Related Compounds:

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Cinnamic Aldehyde | RAW 264.7 | NO Production Inhibition | Concentration-dependent inhibition | [20] |

| C. insularimontanum extract | RAW 264.7 | NO Production Inhibition | 22.8 ± 2.9 µg/mL | [21] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight[9].

-

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.

-

Incubate the plate for 24 hours.

-

-

NO Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[17][22][23][24].

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Data Analysis:

-

A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

-

The percentage of NO inhibition is calculated, and the IC50 value is determined.

-

A cell viability assay (e.g., MTT) should be performed concurrently to ensure that the observed NO reduction is not due to cytotoxicity[23].

-

Anti-diabetic Activity

Certain proanthocyanidins have demonstrated anti-diabetic properties by improving insulin sensitivity and inhibiting carbohydrate-digesting enzymes[25][26]. Cinnamtannin D1 has been shown to protect pancreatic β-cells from glucolipotoxicity-induced apoptosis[27][28].

Potential Mechanism of Action: this compound may exert anti-diabetic effects by inhibiting α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose[23]. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia. Additionally, it might enhance insulin signaling pathways[13][19].

Quantitative Data for Related Compounds:

| Compound/Extract | Assay | IC50 Value | Reference |

| Cinnamon Extract | Yeast α-glucosidase inhibition | 5.83 µg/ml | [23] |

| Cinnamon Extract | Mammalian α-glucosidase inhibition | 670 µg/ml | [23] |

| Quercetin (a flavonoid) | α-glucosidase inhibition | 138.95 µg/mL | [29] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol details an in vitro method to screen for α-glucosidase inhibitory activity.

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the α-glucosidase enzyme solution with different concentrations of this compound for a set time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate the mixture at 37°C for a specified period (e.g., 20-30 minutes).

-

Stop the reaction by adding a sodium carbonate solution[30][31].

-

-

Data Analysis:

Anticancer Activity

Several proanthocyanidins have been reported to possess anticancer properties, inducing apoptosis and inhibiting the proliferation of various cancer cell lines[20][33].

Potential Mechanism of Action: this compound may induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases. It might also interfere with cell survival signaling pathways such as the PI3K/Akt pathway[34].

Quantitative Data for Related Compounds:

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Cinnamtannin B-1 | Colon Cancer Cells | Cell Viability | Concentration-dependent reduction | [33] |

| Cinnamaldehyde | A2780/s (ovarian cancer) | Cell Growth | 43 µM | [5] |

| Ethanolic extract of T. catharinensis | MCF-7 (breast cancer) | Cell Viability | 83.06 µg/mL | [35] |

| Ethanolic extract of T. catharinensis | MDA-MB-231 (breast cancer) | Cell Viability | 8.3 µg/mL | [35] |

Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture and Treatment:

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value, the concentration that inhibits 50% of cell growth, is calculated.

-

Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. The antioxidant and anti-inflammatory properties of proanthocyanidins suggest their potential as neuroprotective agents.

Potential Mechanism of Action: this compound may protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and activating endogenous antioxidant pathways, such as the Nrf2/ARE pathway, as observed with other flavonoids. It might also mitigate neuroinflammation by inhibiting pro-inflammatory cytokine production.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effect of this compound against an induced neurotoxic insult in a human neuroblastoma cell line.

-

Cell Culture and Differentiation:

-

Assay Procedure:

-

Pre-treat the cells with different concentrations of this compound for a specified duration.

-

Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

-

Co-incubate with this compound and the neurotoxin for a defined period (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

Measure cell viability using the MTT assay as described previously. An increase in cell viability in the presence of this compound compared to the toxin-only group indicates a neuroprotective effect.

-

-

Mechanistic Studies:

-

To explore the mechanism, levels of intracellular ROS can be measured using fluorescent probes like DCFH-DA.

-

The expression of key proteins in signaling pathways (e.g., PI3K/Akt, NF-κB) can be analyzed by Western blotting.

-

Signaling Pathways Potentially Modulated by this compound

Based on the activities of related compounds, this compound is likely to interact with several key signaling pathways involved in cellular regulation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation[1][4]. Inhibition of this pathway by proanthocyanidins leads to a reduction in the expression of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism[40]. Dysregulation of this pathway is common in cancer and diabetes. Proanthocyanidins have been shown to modulate this pathway.

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

This compound, as an A-type proanthocyanidin tetramer, represents a compelling candidate for further investigation into its potential therapeutic applications. Although direct experimental evidence for its biological activities is currently limited, the data available for closely related compounds strongly suggest that this compound is likely to possess significant antioxidant, anti-inflammatory, anti-diabetic, anticancer, and neuroprotective properties. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for future research aimed at elucidating the specific mechanisms of action and quantitative efficacy of this compound. Such studies are warranted to unlock the full therapeutic potential of this intriguing natural product.

References

- 1. This compound | C60H48O24 | CID 46173959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. A-type proanthocyanidins: Sources, structure, bioactivity, processing, nutrition, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. mdpi.com [mdpi.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. abcam.cn [abcam.cn]

- 13. iomcworld.com [iomcworld.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ppj.phypha.ir [ppj.phypha.ir]

- 17. thaiscience.info [thaiscience.info]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo and in vitro antidiabetic effects of aqueous cinnamon extract and cinnamon polyphenol-enhanced food matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Prospective Nutraceutical Effects of Cinnamon Derivatives Against Insulin Resistance in Type II Diabetes Mellitus—Evidence From the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cinnamtannin D1 Protects Pancreatic β-Cells from Glucolipotoxicity-Induced Apoptosis by Enhancement of Autophagy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In vitro α-glucosidase inhibitory assay [protocols.io]

- 31. pubcompare.ai [pubcompare.ai]

- 32. Proanthocyanidin Tetramers and Pentamers from Cinnamomum verum Bark and Their Dentin Biomodification Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Structural characterization and bioactivity of proanthocyanidins from indigenous cinnamon (Cinnamomum osmophloeum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 36. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 37. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 38. preprints.org [preprints.org]

- 39. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 40. This compound | CAS:97233-47-1 | Procyanidins | High Purity | Manufacturer BioCrick [biocrick.com]

The Role of Cinnamtannin D2 in Plant Defense: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research specifically elucidating the role of Cinnamtannin D2 in plant defense mechanisms is limited in publicly available scientific literature. This document synthesizes information on the broader class of compounds to which this compound belongs (proanthocyanidins and tannins) and the defense responses induced by extracts of Cinnamomum species, which are known to contain this molecule. The mechanisms and data presented are intended to provide a foundational understanding and framework for future research into the specific functions of this compound.

Introduction to this compound and Plant Defense

This compound is a type of condensed tannin, specifically a proanthocyanidin, found in various plant species, including those of the Cinnamomum genus[1]. Tannins are a diverse group of polyphenolic secondary metabolites that play a crucial role in plant defense against a wide array of biotic and abiotic stresses. They are well-documented for their antimicrobial and anti-herbivory properties, which are attributed to their ability to bind and precipitate proteins.

Plants have evolved a sophisticated innate immune system to defend against pathogens. This system relies on the recognition of pathogen-associated molecular patterns (PAMPs) or microbe-associated molecular patterns (MAMPs) by pattern recognition receptors (PRRs) on the plant cell surface. This recognition triggers a basal defense response known as PAMP-triggered immunity (PTI). A key element of PTI is the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and the synthesis of defense-related phytohormones such as salicylic acid (SA) and jasmonic acid (JA). These signaling pathways ultimately lead to the expression of defense-related genes, including pathogenesis-related (PR) proteins, and the reinforcement of cell walls.

This technical guide explores the potential role of this compound in these defense mechanisms, drawing parallels from the known functions of related tannins and extracts from Cinnamomum species.

Potential Mechanisms of Action of this compound in Plant Defense

Based on the activities of similar compounds, this compound is hypothesized to contribute to plant defense through several mechanisms:

-

Direct Antimicrobial Activity: Tannins can directly inhibit the growth of pathogenic fungi and bacteria. This is often achieved by binding to and inactivating microbial enzymes and cell surface proteins, or by depriving microbes of essential metal ions.

-

Enzyme Inhibition: By binding to the digestive enzymes of herbivores, tannins can reduce the nutritional value of plant tissues, thus deterring feeding.

-

Oxidative Stress Modulation: Proanthocyanidins are known for their antioxidant properties. In the context of plant defense, they may help to mitigate the damaging effects of excessive ROS production during the defense response, while still allowing ROS to function as signaling molecules.

-

Elicitation of Defense Responses: There is growing evidence that some tannins can act as elicitors, actively triggering plant defense signaling pathways.

Quantitative Data on the Effects of Tannins and Cinnamomum Extracts on Plant Defense

While specific quantitative data for this compound is not available, the following tables summarize representative data for the effects of tannins and Cinnamomum extracts on pathogen growth and the induction of plant defense markers.

Table 1: Effect of Tannin-Rich Fractions on Fungal Pathogen Growth

| Plant Source | Tannin Fraction | Pathogen | Concentration (µg/mL) | Growth Inhibition (%) | Reference |

| Acacia mearnsii | Condensed Tannins | Fusarium oxysporum | 250 | 65 | [Hypothetical Data] |

| Vitis vinifera | Proanthocyanidins | Botrytis cinerea | 500 | 82 | [Hypothetical Data] |

| Camellia sinensis | Catechins | Colletotrichum gloeosporioides | 100 | 55 | [Hypothetical Data] |

Table 2: Induction of Defense-Related Gene Expression by Cinnamomum Extracts

| Cinnamomum Species | Treatment | Target Gene | Plant Species | Fold Change in Expression | Time Point (hours) | Reference |

| C. cassia | Leaf Extract (1%) | PR-1 (SA marker) | Arabidopsis thaliana | 4.5 | 24 | [Hypothetical Data] |

| C. zeylanicum | Bark Extract (0.5%) | PDF1.2 (JA marker) | Arabidopsis thaliana | 3.2 | 48 | [Hypothetical Data] |

| C. burmannii | Essential Oil (100 ppm) | PAL (Phenylpropanoid pathway) | Oryza sativa | 6.8 | 12 | [Hypothetical Data] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the role of compounds like this compound in plant defense. Below are representative protocols for key experiments.

Extraction and Purification of this compound

-

Plant Material: Dried and powdered bark or leaves of a Cinnamomum species known to contain this compound.

-

Extraction:

-

Macerate the plant material in 80% aqueous acetone at a 1:10 (w/v) ratio for 48 hours at room temperature with constant agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure at 40°C to remove the acetone.

-

Defat the aqueous residue by liquid-liquid partitioning with n-hexane.

-